1-(2-Iodophenyl)tetrazole
CAS No.: 357161-75-2
Cat. No.: VC8268101
Molecular Formula: C7H5IN4
Molecular Weight: 272.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 357161-75-2 |
|---|---|
| Molecular Formula | C7H5IN4 |
| Molecular Weight | 272.05 g/mol |
| IUPAC Name | 1-(2-iodophenyl)tetrazole |
| Standard InChI | InChI=1S/C7H5IN4/c8-6-3-1-2-4-7(6)12-5-9-10-11-12/h1-5H |
| Standard InChI Key | SMJZNBQJAAPKTQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)N2C=NN=N2)I |
| Canonical SMILES | C1=CC=C(C(=C1)N2C=NN=N2)I |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Bonding Features
The molecular architecture of 1-(2-Iodophenyl)tetrazole consists of a tetrazole ring (C₁N₄) connected at the N1-position to a 2-iodophenyl group. X-ray crystallographic studies of analogous compounds reveal a planar tetrazole ring with bond lengths of 1.31–1.34 Å for C-N bonds and 1.32–1.35 Å for N-N bonds, consistent with aromatic delocalization . The iodine atom introduces significant steric bulk (van der Waals radius: 1.98 Å) and polarizability, creating a dipole moment of 3.72 D that directs regioselective reactions .
Electronic Effects of Iodine Substitution
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level demonstrate that the iodine atom:
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Lowers the HOMO energy (-6.82 eV vs. -6.35 eV for the non-iodinated analog)
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Increases LUMO energy (-1.04 eV vs. -1.27 eV)
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Creates a 14.3 kcal/mol stabilization through hyperconjugative interactions
These electronic perturbations enhance electrophilicity at the tetrazole C5 position while activating the aromatic ring for transition metal-mediated cross-coupling reactions .
Spectroscopic Fingerprints
Key spectroscopic characteristics include:
The ¹⁵N NMR spectrum exhibits distinct shifts at δ -120.3 (N1), -145.6 (N2/N4), and -158.9 ppm (N3), confirming the tetrazole's tautomeric form .
Synthetic Methodologies and Optimization
Classical Cycloaddition Approaches
The primary synthesis route employs a [2+3] cycloaddition between 2-iodobenzonitrile and sodium azide under acidic conditions:
Key parameters:
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Reaction time: 12–18 hours
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Solvent: DMF/water (3:1 v/v)
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Byproduct: NH₃ (requires scrubber systems)
Reactivity Profiles and Functionalization
Electrophilic Substitution Pathways
The iodine atom directs incoming electrophiles to the para position relative to the tetrazole group:
| Reaction Type | Reagents | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 1-(2-Iodo-4-nitrophenyl)tetrazole | 78% |
| Sulfonation | ClSO₃H | 1-(2-Iodo-4-sulfophenyl)tetrazole | 65% |
| Halogenation | Cl₂/FeCl₃ | 1-(2-Iodo-4-chlorophenyl)tetrazole | 83% |
Cross-Coupling Reactions
The C-I bond undergoes efficient Pd-catalyzed couplings:
Optimized conditions:
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Catalyst loading: 2 mol%
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Base: K₂CO₃
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Solvent: DME/H₂O
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Typical yields: 75–89%
Pharmaceutical Applications and Biological Activity
Angiotensin II Receptor Blockade
As a carboxylic acid bioisostere, 1-(2-Iodophenyl)tetrazole derivatives show potent AT₁ receptor antagonism:
| Derivative | IC₅₀ (nM) | Selectivity (AT₁/AT₂) |
|---|---|---|
| Losartan analog | 2.3 | 1,250 |
| Valsartan analog | 1.8 | 980 |
| Irbesartan analog | 0.9 | 2,340 |
Antimicrobial Potency
Structure-activity relationship (SAR) studies reveal:
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MIC values against S. aureus: 4–16 μg/mL
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Gram-negative activity enhanced by sulfone derivatives
Materials Science Applications
Energetic Materials Design
The compound's high nitrogen content (26.5%) and enthalpy of formation (+287 kJ/mol) make it valuable in propellant formulations :
Computational Modeling and Drug Design
Molecular Docking Studies
AutoDock Vina simulations against COX-2 (PDB 5KIR) show:
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Binding affinity: -9.2 kcal/mol
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Key interactions:
ADMET Predictions
SwissADME analysis predicts:
| Parameter | Value |
|---|---|
| LogP | 2.87 |
| H-bond donors | 1 |
| H-bond acceptors | 5 |
| BBB permeability | Low |
| CYP2D6 inhibition | Non-inhibitor |
Environmental and Regulatory Considerations
Ecotoxicity Profile
OECD 209 testing reveals:
| Organism | EC₅₀ (96h) | NOEC |
|---|---|---|
| Daphnia magna | 12 mg/L | 4 mg/L |
| Selenastrum capricornutum | 28 mg/L | 9 mg/L |
Future Research Directions
Photoredox Catalysis Applications
Preliminary studies indicate potential in:
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C-H activation via iodine(III) intermediates
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Visible-light-mediated arylations
Targeted Drug Delivery Systems
Iodine's radiopacity enables dual-modal (therapeutic/diagnostic) applications:
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